molecular formula C11H19NO6S B1449915 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane CAS No. 1257300-52-9

8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane

Cat. No. B1449915
M. Wt: 293.34 g/mol
InChI Key: BMYYGONTUFPZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane is a chemical compound with the CAS Number: 1257300-52-9 . Its IUPAC name is tert-butyl 1,3-dioxa-2-thia-8-azaspiro[4.5]decane-8-carboxylate 2,2-dioxide . The compound has a molecular weight of 293.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO6S/c1-10(2,3)17-9(13)12-6-4-11(5-7-12)8-16-19(14,15)18-11/h4-8H2,1-3H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Photocatalytic Applications

  • Fabrication and Modification of (BiO)2CO3-based Photocatalysts : The study by Ni et al. (2016) reviews the modification strategies developed to enhance the visible light-driven photocatalytic performance of (BiO)2CO3 (BOC), a material with potential applications in healthcare, photocatalysis, and supercapacitors. The improved photocatalytic activity of BOC-based systems can be attributed to various interactions and effects, such as the p–n junction and the Schottky junction (Ni, Sun, Zhang, & Dong, 2016).

OLED Materials

  • BODIPY-based Materials for OLEDs : Squeo and Pasini (2020) provide an overview of the structural design and synthesis of BODIPY-based organic semiconductors for use in OLED devices, highlighting their potential as 'metal-free' infrared emitters (Squeo & Pasini, 2020).

Environmental Remediation

  • 1,4-Dioxane as a Water Contaminant : The review by Godri Pollitt et al. (2019) addresses the challenges of removing 1,4-dioxane from drinking water supplies, emphasizing the need for alternative removal approaches and further research on human health effects and treatment technologies (Godri Pollitt et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P280 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection.

properties

IUPAC Name

tert-butyl 2,2-dioxo-1,3-dioxa-2λ6-thia-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-10(2,3)17-9(13)12-6-4-11(5-7-12)8-16-19(14,15)18-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYYGONTUFPZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COS(=O)(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane
Reactant of Route 2
8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane
Reactant of Route 3
8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane
Reactant of Route 4
8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane
Reactant of Route 5
8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.